N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]thiophene-3-carboxamide
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Overview
Description
Thiophene-based analogs have been of interest to a growing number of scientists as a potential class of biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Thiophene and its derivatives are essential heterocyclic compounds and show a variety of properties and applications .
Synthesis Analysis
Most syntheses of benzothiophene create substituted benzothiophenes as a precursor to further reactions . An example is the reaction of an alkyne-substituted 2-bromobenzene with either sodium sulfide or potassium sulfide to form benzothiophene with an alkyl substitution at position 2 .Molecular Structure Analysis
Thiophene is a privileged heterocycle that contains a five-membered ring made up of one sulfur as heteroatom with the formula C4H4S .Chemical Reactions Analysis
The condensation reaction, including Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis, are typical and significant synthetic methods to thiophene derivatives . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Scientific Research Applications
Heterocyclic Synthesis
N-(2-(benzo[b]thiophen-2-yl)-2-hydroxypropyl)thiophene-3-carboxamide and its derivatives have been explored for their potential in the synthesis of various heterocyclic compounds. For instance, benzo[b]thiophen-2-yl-hydrazonoesters have been synthesized by coupling with diazo compounds, leading to the formation of pyrazole, isoxazole, pyrimidine, triazine, pyrazolopyridine, and pyrazolopyrimidine derivatives. These processes highlight the compound's utility in creating complex molecular architectures with potential applications in drug development and materials science (Mohareb et al., 2004).
Antimicrobial Evaluation
Research has also delved into the antimicrobial properties of thiophene derivatives. In one study, novel tetrazol-thiophene-2-carboxamides were synthesized and evaluated for their antimicrobial efficacy. These compounds, synthesized through a series of reactions involving hydrolysis and condensation, demonstrated significant biological activity, suggesting their potential in developing new antimicrobial agents (Talupur et al., 2021).
Chemoselective Benzoylation
The chemoselective N-benzoylation of aminophenols employing benzoylisothiocyanates has been explored, with N-(2-hydroxyphenyl)benzamides being synthesized. These compounds, which are of biological interest, have been characterized and identified through various chemical tests and spectral data, indicating their potential in chemical synthesis and pharmaceutical applications (Singh et al., 2017).
Pharmacological Activities
A series of thiophene derivatives synthesized from 2-amino-4,5,6,7-tetrahydro-N-phenylbenzo[b]thiophene-3-carboxamide have been investigated for their antiarrhythmic, serotonin antagonist, and antianxiety activities. These studies, which include detailed synthesis, spectroscopic data, and pharmacological evaluation, highlight the therapeutic potential of thiophene derivatives in treating various disorders (Amr et al., 2010).
Anticancer Activity
Hydroxyl-containing benzo[b]thiophene analogs have been investigated for their antiproliferative activity against cancer cells, particularly laryngeal cancer cells. These compounds have demonstrated selectivity towards cancer cells, inducing apoptotic cell death and cell cycle arrest, suggesting their potential use in cancer therapy (Haridevamuthu et al., 2023).
Mechanism of Action
Target of Action
Thiophene-based compounds have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry . They have been found to be effective in various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
Thiophene derivatives are known to interact with their targets in a variety of ways, depending on the specific functional groups present in the molecule . For instance, some thiophene derivatives have been found to inhibit kinases, modulate estrogen receptors, and exhibit anti-microbial and anti-cancer activities .
Biochemical Pathways
Given the wide range of biological activities associated with thiophene derivatives, it is likely that this compound may interact with multiple pathways
Pharmacokinetics
Thiophene derivatives are generally known for their versatile synthetic applicability and biological activity
Result of Action
Thiophene derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer effects . The specific effects of this compound would depend on its interaction with its target(s) and the biochemical pathways it affects.
Future Directions
Thiophene-based analogs continue to be a topic of interest for medicinal chemists to synthesize and investigate new structural prototypes with more effective pharmacological activity . They have been used as anti-parasitic, antibacterial, anti-cancer, anti-fungal, anti-inflammatory, and antioxidant drugs . In addition, conjugated heterocyclic compounds have been used in solar cells, transistor, LEDs, biosensors, sensors, and electrochromic devices .
Properties
IUPAC Name |
N-[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]thiophene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO2S2/c1-16(19,10-17-15(18)12-6-7-20-9-12)14-8-11-4-2-3-5-13(11)21-14/h2-9,19H,10H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKNQTDMUPFEABM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CSC=C1)(C2=CC3=CC=CC=C3S2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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